(6-Methyl-1-oxo-1,4-thiazepan-4-yl)-(6-methylpyridin-2-yl)methanone
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Overview
Description
(6-Methyl-1-oxo-1,4-thiazepan-4-yl)-(6-methylpyridin-2-yl)methanone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazepane ring fused with a pyridine moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1-oxo-1,4-thiazepan-4-yl)-(6-methylpyridin-2-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting with a suitable thiazepane derivative and a pyridine carboxaldehyde, the reaction can proceed through a series of condensation and cyclization steps, often facilitated by catalysts and specific reaction conditions such as temperature and pH control.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-1-oxo-1,4-thiazepan-4-yl)-(6-methylpyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazepane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced thiazepane derivatives. Substitution reactions can lead to a wide range of functionalized pyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (6-Methyl-1-oxo-1,4-thiazepan-4-yl)-(6-methylpyridin-2-yl)methanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is investigated for its potential therapeutic properties. Studies have explored its activity against various biological targets, including enzymes and receptors, which could lead to the development of new pharmaceuticals .
Medicine
In medicine, research is ongoing to evaluate the compound’s efficacy and safety as a potential drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for treating various diseases .
Industry
Industrially, this compound is used in the development of new materials and chemical products. Its unique properties can be harnessed in the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (6-Methyl-1-oxo-1,4-thiazepan-4-yl)-(6-methylpyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
(6-Methyl-1-oxo-1,4-thiazepan-4-yl)-(6-methylpyridin-2-yl)methanone: shares similarities with other thiazepane and pyridine derivatives, such as thiazepane-4-carboxylates and pyridine-2-carboxamides.
Thiazepane Derivatives: These compounds often exhibit similar chemical reactivity and biological activities due to the presence of the thiazepane ring.
Pyridine Derivatives: Compounds with pyridine rings are known for their diverse chemical and biological properties, making them valuable in various applications.
Uniqueness
The uniqueness of this compound lies in its combined thiazepane and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications and makes it a subject of interest in multiple research fields.
Properties
IUPAC Name |
(6-methyl-1-oxo-1,4-thiazepan-4-yl)-(6-methylpyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-10-8-15(6-7-18(17)9-10)13(16)12-5-3-4-11(2)14-12/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKYTHQDCZCOAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCS(=O)C1)C(=O)C2=CC=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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